N6 benzyl-cAMP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6 benzyl-cAMP typically involves the modification of cyclic AMP at the N6 position. One common method includes the reaction of cyclic AMP with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyl group . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N6 benzyl-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl derivatives.
Reduction: Reduction reactions can modify the benzyl group to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups to create new analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various benzyl derivatives and substituted analogues, which can have different biological activities and properties .
Scientific Research Applications
N6 benzyl-cAMP has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study cyclic AMP signaling pathways and their modulation.
Mechanism of Action
N6 benzyl-cAMP exerts its effects by selectively activating cyclic AMP-dependent protein kinase (PKA). The benzyl group enhances its binding affinity and selectivity for PKA, leading to the activation of downstream signaling pathways . This activation results in various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
N6-phenyladenosine-3’,5’-cyclic monophosphate (N6-Phe-cAMP): Similar to N6 benzyl-cAMP but with a phenyl group instead of a benzyl group.
N6-benzoyl-adenosine-3’,5’-cyclic monophosphate (N6-Bnz-cAMP): Contains a benzoyl group at the N6 position.
Uniqueness
This compound is unique due to its specific modification at the N6 position, which enhances its lipophilicity and membrane permeability. This makes it a potent and selective activator of PKA, with minimal effects on other cyclic AMP-dependent pathways . Its unique properties make it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
32115-08-5 |
---|---|
Molecular Formula |
C17H18N5O6P |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-(benzylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C17H18N5O6P/c23-13-14-11(7-26-29(24,25)28-14)27-17(13)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23H,6-7H2,(H,24,25)(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
GDDBIAMRTVTOBL-LSCFUAHRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O |
Synonyms |
N(6)-benzyl cAMP N(6)-benzyl cyclic AMP N(6)-benzyl-cyclic adenosine 5'-monophosphate |
Origin of Product |
United States |
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